molecular formula C10H12Br2O2 B104289 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene CAS No. 26726-81-8

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

Cat. No. B104289
CAS RN: 26726-81-8
M. Wt: 324.01 g/mol
InChI Key: ARGOTHVUUGQGPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, alkylation, and other functional group transformations. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through diazotization and subsequent bromination . Similarly, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was synthesized via direct alkylation . These methods could potentially be adapted for the synthesis of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.

Molecular Structure Analysis

The molecular structures of compounds with bromomethyl groups and methoxy substituents are often confirmed by spectroscopic methods and X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction, revealing different conformations and packing in the crystal structures . These techniques could be used to analyze the molecular structure of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.

Chemical Reactions Analysis

The reactivity of bromomethyl-substituted benzene derivatives can be explored through various chemical reactions. For instance, the study on the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to the isolation of different bromination products, which could be further functionalized . The chemical behavior of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene could be investigated in a similar manner to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-substituted benzene derivatives are influenced by their molecular structure. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were studied, showing significant bathochromic shifts in their emission spectra . The solvate structures of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene indicated the presence of open channels filled by disordered solvent molecules . These findings suggest that the physical and chemical properties of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene could be similarly intriguing and warrant further investigation.

Scientific Research Applications

  • Synthesis of Fullerene Derivatives :

    • Nakamura et al. (2000) explored the reaction of [60]fullerene with the o-quinodimethane species generated from 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, resulting in the isolation and characterization of several fullerene bisadducts isomers. This study demonstrates the compound's utility in creating novel fullerene derivatives (Nakamura et al., 2000).
  • Protecting Group for Amino Acid Derivatives :

    • Tayama et al. (2012) described a new protecting group for acyclic amino acid derivatives, 1,2-dimethoxy-4,5-dimethylene, which can be introduced and removed via reactions involving 1,2-bis(bromomethyl)-4,5-dimethoxybenzene. This research highlights the compound's significance in amino acid chemistry (Tayama et al., 2012).
  • Synthesis of Sulfur-Functionalized Benzoquinones :

    • Aitken et al. (2016) reported the bromination of 1,4-dimethoxy-2,3-dimethylbenzene leading to the synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, which was further converted into new sulfur-containing quinone derivatives. This indicates the compound's role in synthesizing chemically diverse molecules (Aitken et al., 2016).
  • Synthesis of Alpha-Amino Acid Derivatives :

    • Kotha and Brahmachary (2000) synthesized conformationally constrained cyclic alpha-amino acid derivatives using 1,2-bis(bromomethyl)-4,5-dimethoxybenzene under phase-transfer catalysis conditions. This showcases the compound's relevance in synthesizing structurally complex amino acids (Kotha & Brahmachary, 2000).
  • Preparation of Ditopic Ligands :

    • Chuong et al. (2013) explored 1,2-dibromo-4,5-dimethoxybenzene as a platform for building ditopic ligands. This research underlines its utility in ligand synthesis, which is crucial for coordination chemistry and catalysis (Chuong et al., 2013).

Safety and Hazards

Specific safety and hazard information for “1,2-Bis(bromomethyl)benzene” is not detailed in the available resources .

Future Directions

The future directions for the research and application of “1,2-Bis(bromomethyl)benzene” are not detailed in the available resources .

properties

IUPAC Name

1,2-bis(bromomethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGOTHVUUGQGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423707
Record name 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

CAS RN

26726-81-8
Record name 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene?

A1: The crystal structure of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, determined using X-ray diffraction, reveals crucial information about its molecular arrangement. The study revealed that the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds []. This understanding of its solid-state structure can be valuable for designing syntheses utilizing this compound.

Q2: How is 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene utilized in the synthesis of fullerene derivatives?

A2: 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene serves as a precursor to a reactive intermediate, ortho-quinodimethane, which can participate in Diels-Alder reactions. In the presence of fullerene, a Diels-Alder reaction occurs, resulting in a fullerene derivative []. This synthetic strategy allows for the functionalization of fullerenes, potentially leading to materials with novel properties.

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